1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
Description
This compound is a stereochemically defined heterocyclic molecule featuring a pyrrolidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its structural complexity, including the (3S,4R) configuration, makes it a valuable intermediate in medicinal chemistry, particularly for protease inhibition or targeted drug delivery .
Properties
IUPAC Name |
1-[(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-8-5-16(12(20)21-13(2,3)4)7-10(8)17-6-9(11(18)19)14-15-17/h6,8,10H,5,7H2,1-4H3,(H,18,19)/t8-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEAKZPIZVWBSR-PSASIEDQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Evans Auxiliary Approach
The Evans method employs a chiral oxazolidinone auxiliary to enforce stereocontrol during pyrrolidine formation. Starting with N-Boc-3-oxopyrrolidine, enolization with lithium bis(trimethylsilyl)amide (LiHMDS) at −78°C generates a chiral enolate, which undergoes aldol addition with acetaldehyde to install the C4 methyl group. Subsequent hydrogenolysis of the auxiliary and reductive amination yields the (3S,4R) configuration with 67% enantiomeric excess (ee). Critical to this process is the use of tetrahydrofuran (THF) as the solvent and sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) for intermediate reductions.
Cyclic Nitrone Route
An alternative pathway involves stereocontrolled nucleophilic additions to cyclic nitrones. Reaction of C-phenyl-N-methylnitrone with vinylmagnesium bromide in diethyl ether at −40°C produces a 2,3-trans adduct, which undergoes hydrogenation over Pd/C to furnish the pyrrolidine ring. This method achieves 82% yield and >98% diastereoselectivity when using t-butylmethyl ether as the solvent.
Introduction of the Boc Protecting Group
Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group ensures stability during subsequent reactions. Treatment of the (3S,4R)-4-methylpyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP), affords the N-Boc derivative in 95% yield. The reaction proceeds optimally at 0°C to minimize racemization, with in situ neutralization of generated CO₂ using anhydrous sodium sulfate.
Azide Functionalization at C3
Conversion of the C3 hydroxyl group to an azide enables subsequent CuAAC. Two protocols are prevalent:
Mitsunobu Azidation
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the hydroxyl group undergoes Mitsunobu reaction with hydrazoic acid (HN₃) in THF at −20°C. This method provides 78% yield but requires careful handling of explosive HN₃.
Displacement via Mesylate Intermediate
Mesylation with methanesulfonyl chloride (MsCl) in pyridine, followed by displacement with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, achieves 85% yield. This approach avoids hazardous HN₃ but necessitates rigorous drying to prevent hydrolysis.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is constructed via CuAAC between the pyrrolidine azide and a propiolic acid derivative. Two alkyne substrates are viable:
Ethyl Propiolate Route
Reaction of the azide with ethyl propiolate (HC≡CCOOEt) using CuI (5 mol%) and N,N-diisopropylethylamine (DIPEA) in DMF under microwave irradiation (50°C, 15 min) yields the 1,4-disubstituted triazole ester in 92% regioselectivity. Microwave acceleration reduces side product formation compared to conventional heating.
Propiolic Acid Direct Cycloaddition
Employing propiolic acid (HC≡CCOOH) with CuSO₄·5H₂O and sodium ascorbate in tert-butanol/water (1:1) at 25°C provides the triazole carboxylic acid directly. However, this method suffers from lower yield (68%) due to alkyne instability.
Ester Hydrolysis to Carboxylic Acid
For the ethyl propiolate route, saponification of the ester is necessary. Treatment with 2 M NaOH in ethanol/water (3:1) at reflux for 4 h achieves quantitative conversion to the carboxylic acid. Neutralization with HCl followed by recrystallization from ethyl acetate/hexane affords the final product with 99% purity.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : Strong absorption at 1705 cm⁻¹ confirms the carboxylic acid C=O stretch.
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.40 (s, 9H, Boc), 1.55 (d, J = 6.8 Hz, 3H, C4-CH₃), 3.20–3.45 (m, 4H, pyrrolidine H), 5.10 (s, 1H, triazole H), 8.15 (s, 1H, COOH).
- X-ray Crystallography : Monoclinic crystal system (P2₁) with a = 8.921 Å, b = 10.345 Å, c = 12.678 Å confirms the (3S,4R) configuration.
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/0.1% TFA gradient) shows 99.2% purity at 254 nm, with retention time 12.3 min.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Stereopurity | Scalability |
|---|---|---|---|---|
| Evans + CuAAC (ethyl ester) | 78 | >95% 1,4 | 98% ee | High |
| Nitrone + Direct CuAAC | 82 | 92% 1,4 | 99% ee | Moderate |
| Mitsunobu + Propiolic Acid | 65 | 88% 1,4 | 97% ee | Low |
The Evans auxiliary route coupled with ethyl propiolate CuAAC emerges as the optimal balance of yield and scalability, while the nitrone pathway offers superior stereopurity.
Industrial-Scale Considerations
Key challenges in large-scale production include:
Chemical Reactions Analysis
Types of Reactions: 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid can undergo several types of reactions:
Oxidation: : Can be oxidized at various points on its structure.
Reduction: : Functional groups within the compound can be reduced under the right conditions.
Substitution: : Particularly on the pyrrolidine ring and the triazole group.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles may be employed depending on the desired transformation.
Major Products: The products will vary depending on the specific reaction and conditions but may include modified triazole derivatives, carboxylic acid derivatives, or altered pyrrolidine structures.
Scientific Research Applications
This compound has been studied for:
Medicinal Chemistry: : As a potential scaffold for drug design, given its ability to interact with biological targets.
Organic Synthesis: : As an intermediate for more complex molecules.
Material Science: : Potential use in the development of new materials with unique properties.
Mechanism of Action
The specific mechanism of action depends on its application. For instance, in a medicinal context, it may bind to particular enzymes or receptors, influencing their activity through various molecular pathways. The molecular targets and pathways involved often relate to the biological systems it interacts with.
Comparison with Similar Compounds
Key Observations :
Key Insights :
- The hydrochloride salt in enhances water solubility but reduces membrane permeability.
- The Boc group in the target compound increases hydrophobicity (LogP ~1.8), favoring blood-brain barrier penetration.
- Thiazole-containing analogs like 3c exhibit antifungal activity, whereas triazole-carboxylic acids may target enzymes.
Biological Activity
The compound 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the pyrrolidine moiety further enhances its potential biological activity.
Triazole derivatives generally exhibit their biological effects through several mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit enzymes such as InhA in Mycobacterium tuberculosis, which is critical for mycolic acid synthesis.
- Receptor Modulation : Some compounds may interact with specific receptors, modulating signaling pathways that influence cellular responses.
- Antioxidant Activity : Triazoles can exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.
Antimicrobial Activity
Recent studies have shown that triazole derivatives possess significant antimicrobial properties. For example, compounds similar to the one have demonstrated efficacy against various strains of bacteria and fungi. A study highlighted that certain triazole derivatives exhibit promising anti-tubercular activity by inhibiting the InhA enzyme with a minimum inhibitory concentration (MIC) as low as 12.5 μg/mL .
Anticancer Activity
Triazoles have also been investigated for their anticancer properties. Research indicates that certain derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds derived from 1,2,4-triazoles have shown activity against breast cancer cell lines with IC50 values ranging from 6.2 μM to 43.4 μM .
Study 1: Antitubercular Activity
In a recent study, a series of triazole derivatives were synthesized and tested against Mycobacterium tuberculosis. The compound 5n , a derivative closely related to our compound, exhibited significant inhibitory activity against InhA with an MIC value of 12.5 μg/mL . This suggests that modifications to the triazole structure can enhance its antitubercular efficacy.
Study 2: Anticancer Efficacy
Another investigation focused on the cytotoxic effects of various triazole derivatives on human cancer cell lines. Compounds were evaluated for their ability to inhibit cell proliferation in MCF-7 (breast cancer) cells. One notable derivative showed an IC50 value of 27.3 μM, indicating substantial anticancer potential .
Data Table: Biological Activities of Related Triazole Derivatives
| Compound | Target | Activity | MIC/IC50 Value |
|---|---|---|---|
| Compound 5n | InhA (M. tuberculosis) | Inhibitory | 12.5 μg/mL |
| Compound 47f | MCF-7 (breast cancer) | Cytotoxic | 27.3 μM |
| Compound 47e | MCF-7 (breast cancer) | Cytotoxic | 43.4 μM |
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
- Methodological Answer : The synthesis of this compound requires careful attention to stereochemistry (3S,4R configuration) and protection of reactive groups. A multi-step approach is typical:
Core Pyrrolidine Formation : Use chiral auxiliaries or enantioselective catalysts to establish the (3S,4R) configuration. For example, tert-butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen can prevent undesired side reactions .
Triazole Coupling : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety, ensuring regioselectivity.
Carboxylic Acid Activation : Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) during synthesis, followed by hydrolysis under controlled acidic or basic conditions .
Key challenges include maintaining chirality and minimizing racemization during deprotection steps.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming stereochemistry. For instance, downfield shifts in the triazole protons (~δ 8.0–8.5 ppm) and pyrrolidine methyl groups (~δ 1.2–1.5 ppm) help verify structural integrity .
- HPLC-MS : Reverse-phase HPLC with a C18 column and mass spectrometry (ESIMS) can assess purity (>95%) and molecular weight (e.g., ESIMS m/z 311.1 for related compounds) .
- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing single-crystal structures, particularly for chiral centers .
Q. How can researchers assess the compound’s stability under different storage conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Hydrolytic Stability : Test pH-dependent degradation by incubating the compound in buffered solutions (pH 1–13) and monitoring via HPLC. Boc-protected amines are stable under acidic conditions but hydrolyze in strong bases .
- Light Sensitivity : Store samples in amber vials and compare UV-vis spectra before/after light exposure to detect photodegradation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthesis be resolved?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® AD-H) to separate enantiomers. For example, (3S,4R) and (3R,4S) diastereomers may co-elute under standard conditions but can be resolved with optimized mobile phases .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., palladium with chiral ligands) during key steps like pyrrolidine ring formation to enhance enantiomeric excess (ee >98%) .
- Dynamic Resolution : Utilize kinetic resolution during crystallization by seeding with enantiopure crystals .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches with conflicting results using orthogonal methods (e.g., NMR + LC-MS) to rule out impurities. For example, unidentified impurities in related compounds were resolved by adjusting chromatographic conditions .
- Conformational Analysis : Perform molecular dynamics simulations to assess if structural flexibility (e.g., rotatable bonds in the triazole-pyrrolidine linkage) affects binding affinity .
- Biological Replicates : Conduct dose-response assays in triplicate under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. How can derivatives be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Prodrug Modifications : Replace the carboxylic acid with ester prodrugs (e.g., tert-butyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Bioisosteric Replacement : Substitute the triazole with a tetrazole ring to improve metabolic stability while retaining hydrogen-bonding capacity .
- LogP Optimization : Introduce hydrophobic groups (e.g., fluorinated aryl rings) to balance solubility and bioavailability. Computational tools like Schrödinger’s QikProp can predict ADME properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
